molecular formula C13H7Br2NO2 B11954223 2,7-Dibromo-4-nitro-9h-fluorene CAS No. 1785-07-5

2,7-Dibromo-4-nitro-9h-fluorene

Cat. No.: B11954223
CAS No.: 1785-07-5
M. Wt: 369.01 g/mol
InChI Key: FTPVHHUIHJNXJN-UHFFFAOYSA-N
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Description

2,7-Dibromo-4-nitro-9H-fluorene: is a halogenated polycyclic aromatic compound It is a derivative of fluorene, which is a fundamental structure in organic chemistry known for its stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-4-nitro-9H-fluorene typically involves multi-step reactions. One common method includes the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This can be achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves introducing a nitro group at the 4 position, which can be done using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 2,7-Dibromo-4-nitro-9H-fluorene can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene core, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Tin(II) chloride in hydrochloric acid, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products:

    Substitution: Formation of methoxy derivatives.

    Reduction: Formation of 2,7-Dibromo-4-amino-9H-fluorene.

    Oxidation: Formation of fluorenone derivatives.

Scientific Research Applications

Chemistry: 2,7-Dibromo-4-nitro-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For instance, the amino derivative of this compound has been studied for its potential as an anticancer agent.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of 2,7-Dibromo-4-nitro-9H-fluorene and its derivatives depends on the specific application. In electronic devices, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device. In biological systems, the nitro and amino derivatives can interact with cellular components, potentially disrupting cellular processes and leading to anticancer effects.

Comparison with Similar Compounds

    2,7-Dibromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,7-Dibromo-4-amino-9H-fluorene: The amino group provides different reactivity and potential biological activity compared to the nitro group.

    2,7-Dibromo-9,9-dioctylfluorene: The addition of alkyl groups enhances solubility and processability in industrial applications.

Uniqueness: 2,7-Dibromo-4-nitro-9H-fluorene stands out due to the presence of both bromine and nitro groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in research exploring new biological activities.

Properties

CAS No.

1785-07-5

Molecular Formula

C13H7Br2NO2

Molecular Weight

369.01 g/mol

IUPAC Name

2,7-dibromo-4-nitro-9H-fluorene

InChI

InChI=1S/C13H7Br2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2

InChI Key

FTPVHHUIHJNXJN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3[N+](=O)[O-])Br

Origin of Product

United States

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